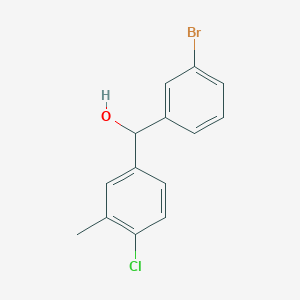
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol is an organic compound with the molecular formula C16H22O It is a derivative of 1-(4-isobutylphenyl)ethanol, which is known for its role in the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be synthesized through the hydrogenation of 4-isobutylacetophenone in the presence of a catalyst such as Raney nickel . The reaction typically involves the following steps:
Hydrogenation: 4-isobutylacetophenone is hydrogenated in the absence of a solvent using a treated activated sponge nickel catalyst.
Cyclopropanation: The resulting 1-(4-isobutylphenyl)ethanol is then subjected to cyclopropanation using a suitable reagent, such as diazomethane, to introduce the cyclopropyl group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-1-(4-isobutylphenyl)ethanol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-1-(4-isobutylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, similar to ibuprofen . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain . Additionally, the cyclopropyl group may enhance the compound’s binding affinity and selectivity towards COX enzymes .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-1-(4-isobutylphenyl)ethanol can be compared with other similar compounds, such as:
1-(4-Isobutylphenyl)ethanol: The parent compound, which lacks the cyclopropyl group, is a key intermediate in ibuprofen synthesis.
4-Isobutylacetophenone: A precursor in the synthesis of 1-(4-isobutylphenyl)ethanol and its derivatives.
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen): A widely used NSAID with anti-inflammatory and analgesic properties.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, compared to its parent compound . This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and fine chemicals.
Propriétés
IUPAC Name |
1-cyclopropyl-1-[4-(2-methylpropyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)10-12-4-6-13(7-5-12)15(3,16)14-8-9-14/h4-7,11,14,16H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYNWINHCAFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990921.png)


